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Compound of Interest

Compound Name: Viminol hydroxybenzoate

Cat. No.: B1215770

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viminol p-hydroxybenzoate is the p-hydroxybenzoate salt of Viminol, a centrally acting opioid
analgesic. This technical guide provides a comprehensive overview of the synthesis and
chemical characterization of Viminol p-hydroxybenzoate. It includes a detailed, albeit
illustrative, synthetic pathway for the Viminol free base and its subsequent conversion to the p-
hydroxybenzoate salt. The guide also compiles and presents key chemical and physical
properties of the final compound. Furthermore, it outlines the established mechanism of action
of Viminol, including a visualization of the associated signaling pathway, to provide a complete
profile for researchers and drug development professionals.

Chemical Identity and Physical Properties

Viminol p-hydroxybenzoate is a salt composed of the active pharmaceutical ingredient, Viminol,
and p-hydroxybenzoic acid. The chemical properties are summarized in the table below. There
are some discrepancies in the reported molecular formula and weight in publicly available data,
which may be due to the reporting of the free base versus the salt form. For clarity, both are
presented.
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o Viminol p-
Property Viminol (Free Base)
hydroxybenzoate
1-[1-[(2-
{12 [1-[(
chlorophenyl)methyl]pyrrol-2-
chlorophenyl)methyl]pyrrol-2- ]
IUPAC Name ) yl]-2-[di(butan-2-
yl]-2-[di(butan-2- i
i yl)amino]ethanol;4-
yl)amino]ethanol[1] ) ]
hydroxybenzoic acid[2]
Dividol, Viminol 4-
Synonyms Diviminol, Z-424 hydroxybenzoate, Viminol
para-hydroxybenzoate[3]
CAS Number 21363-18-8[1] 23235-25-8[3]

Molecular Formula

C21H31CIN20[1]

C2sH37CIN204[3]

Molecular Weight 362.94 g/mol [1] 501.1 g/mol [3]
Typically a white crystalline
Appearance .
solid
Limited water solubility (<1
Solubility mg/mL), soluble in organic
solvents
Melting Point Approximately 100-120 °C

Synthesis of Viminol p-hydroxybenzoate

The synthesis of Viminol p-hydroxybenzoate is a two-stage process: first, the synthesis of the

Viminol free base, followed by the formation of the p-hydroxybenzoate salt. While detailed

experimental protocols are not readily available in the public domain, a plausible synthetic

route for the Viminol free base has been proposed[4]. The subsequent salt formation is a

standard acid-base reaction.

Synthesis of Viminol Free Base (lllustrative Protocol)

The proposed synthesis of Viminol involves a four-step process starting from 2-acetylpyrrole.
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Step 1: N-Alkylation of 2-Acetylpyrrole 2-Acetylpyrrole is reacted with 2-chlorobenzyl chloride in
the presence of a base to yield 1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].

Step 2: a-Bromination The ketone from the previous step is subjected to a-bromination using a
suitable brominating agent (e.g., N-bromosuccinimide) to produce 2-bromo-1-(1-(2-
chlorobenzyl)-1H-pyrrol-2-yl)ethanone[4].

Step 3: Nucleophilic Substitution The a-bromo ketone is then reacted with di-sec-butylamine to
form the a-amino ketone, 2-(di-sec-butylamino)-1-(1-(2-chlorobenzyl)-1H-pyrrol-2-yl)ethanone,
via nucleophilic substitution[4].

Step 4: Reduction of the Ketone Finally, the carbonyl group of the a-amino ketone is reduced
using a reducing agent like sodium borohydride to yield the Viminol free base[4].

Formation of Viminol p-hydroxybenzoate Salt

The Viminol free base is reacted with p-hydroxybenzoic acid in an appropriate solvent. This
acid-base reaction results in the formation of the Viminol p-hydroxybenzoate salt, which can
then be isolated and purified, typically by crystallization.

Experimental Workflow

Click to download full resolution via product page

Caption: lllustrative workflow for the synthesis of Viminol p-hydroxybenzoate.

Chemical Characterization

A comprehensive chemical characterization is essential to confirm the identity, purity, and
structure of the synthesized Viminol p-hydroxybenzoate. The following are key analytical
techniques that would be employed.
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Spectroscopic Data

While specific experimental spectra for Viminol p-hydroxybenzoate are not widely published,
the expected characteristic signals can be inferred from the known structures of Viminol and p-
hydroxybenzoic acid.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H-NMR: The spectrum would be expected to show signals corresponding to the aromatic
protons of the 2-chlorobenzyl and p-hydroxybenzoyl groups, protons of the pyrrole ring,
and the aliphatic protons of the di-sec-butylamino and ethanolamine moieties.

o BC-NMR: The spectrum would display distinct signals for the carbon atoms in the aromatic
rings, the pyrrole ring, the carbonyl group of the benzoate, and the various aliphatic
carbons.

« Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic
absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, C=0
stretch of the benzoate ester/salt, C-N stretching of the amine, and C-CI stretching of the
chlorobenzyl group, as well as aromatic C-H and C=C stretching vibrations.

o Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the Viminol free base and to analyze its fragmentation pattern. For the p-
hydroxybenzoate salt, techniques like electrospray ionization (ESI) could be used to observe
the molecular ion of the Viminol cation. A study on the related compound 2F-Viminol showed
characteristic fragments that could be useful for comparison[5].

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the primary method for assessing
the purity of Viminol p-hydroxybenzoate. A suitable column and mobile phase would be
developed to separate the final product from any starting materials, intermediates, or
byproducts.

Mechanism of Action and Signaling Pathway
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Viminol is a centrally acting analgesic that exerts its effects through interaction with opioid
receptors. It is a mixed agonist-antagonist, with its different stereocisomers possessing varying
affinities and activities at the |, d, and K opioid receptors[6]. The primary analgesic effects are
attributed to its agonist activity at the p-opioid receptor[6].

Upon binding to the p-opioid receptor, which is a G-protein coupled receptor (GPCR), Viminol
initiates an intracellular signaling cascade. This leads to the inhibition of adenylyl cyclase, a
decrease in intracellular cyclic adenosine monophosphate (cCAMP) levels, and the modulation
of ion channel activity. Specifically, it promotes the opening of potassium channels (leading to
hyperpolarization) and inhibits the opening of voltage-gated calcium channels. The net effect of
these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive
neurotransmitters, resulting in analgesia.

Opioid Receptor Signaling Pathway
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Viminol p-Opioid Receptor Signaling Pathway
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Caption: Simplified signaling pathway of Viminol at the p-opioid receptor.
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Conclusion

This technical guide provides a consolidated overview of the synthesis and chemical
characterization of Viminol p-hydroxybenzoate. While a detailed, validated experimental
protocol for its synthesis remains to be published in publicly accessible literature, the proposed
pathway offers a solid foundation for its preparation. The provided information on its chemical
properties and mechanism of action serves as a valuable resource for researchers and
professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Further research is warranted to establish a definitive synthetic protocol and to fully
characterize the compound using modern analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1215770?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Viminol
https://patents.google.com/patent/EP0480458A2/en
https://patents.google.com/patent/EP0480458A2/en
https://www.medkoo.com/products/17343
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Chemical_Synthesis_and_Structural_Analysis_of_Viminol.pdf
https://www.cfsre.org/images/Presentations/PDF_AV_AAFS_2021_2F-Viminol_Metabolism.pdf
https://www.benchchem.com/pdf/Viminol_s_Effect_on_the_Central_Nervous_System_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1215770#synthesis-and-chemical-characterization-of-viminol-p-hydroxybenzoate
https://www.benchchem.com/product/b1215770#synthesis-and-chemical-characterization-of-viminol-p-hydroxybenzoate
https://www.benchchem.com/product/b1215770#synthesis-and-chemical-characterization-of-viminol-p-hydroxybenzoate
https://www.benchchem.com/product/b1215770#synthesis-and-chemical-characterization-of-viminol-p-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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